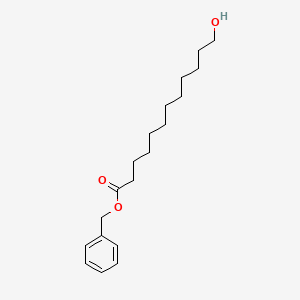

BENZYL 12-HYDROXYDODECANOATE

Descripción

Contextualization of Aliphatic Hydroxyesters in Modern Organic Synthesis

Aliphatic hydroxyesters are a significant class of organic compounds characterized by a hydrocarbon chain containing both a hydroxyl (-OH) and an ester (-COOR) functional group. These bifunctional molecules serve as versatile building blocks in modern organic synthesis due to the distinct reactivity of each functional group. The hydroxyl group can undergo oxidation, etherification, or further esterification, while the ester group can be hydrolyzed, aminated, or reduced. This dual functionality allows for the construction of complex molecular architectures and the synthesis of a wide array of valuable products.

In recent years, there has been a growing interest in the use of aliphatic hydroxyesters in the development of biodegradable polymers, as they can be polymerized to form polyesters. lookchem.comscispace.com These materials are of particular importance in addressing environmental concerns related to plastic waste. Furthermore, aliphatic hydroxyesters are key intermediates in the synthesis of pharmaceuticals, cosmetics, and specialty chemicals. lookchem.comsmolecule.com Research in this area often focuses on developing efficient and stereoselective synthetic methods to control the placement and stereochemistry of the hydroxyl group, which is crucial for the biological activity and material properties of the final products. acs.orgorganic-chemistry.org The enzymatic synthesis of these esters has also gained considerable attention as a greener alternative to traditional chemical methods. scispace.com

Significance of BENZYL 12-HYDROXYDODECANOATE in Specialized Chemical Research

This compound is a specific aliphatic hydroxyester that has garnered interest in specialized areas of chemical research. Its structure features a 12-carbon aliphatic chain with a hydroxyl group at one end (C-12) and a benzyl ester at the other. The benzyl group serves as a useful protecting group for the carboxylic acid, which can be readily removed under mild conditions, typically through hydrogenolysis. This property makes this compound a valuable intermediate in multi-step syntheses.

One of the notable applications of this compound is its use as a model glycosyl acceptor in carbohydrate chemistry. researchgate.netresearchgate.net In the synthesis of complex glycolipids, the hydroxyl group of this compound can be glycosylated, allowing researchers to study the behavior and efficiency of various glycosyl donors. researchgate.net This is crucial for developing methods to construct the intricate carbohydrate structures found in many biologically active molecules.

Additionally, the long aliphatic chain of this compound imparts lipophilic character to molecules, which can be advantageous in the design of compounds intended to interact with biological membranes or other nonpolar environments. Research has also explored the incorporation of similar long-chain hydroxyesters into polymers, suggesting potential applications for this compound in materials science. smolecule.com For instance, it can be a precursor in the synthesis of polyhydroxyalkanoates (PHAs), which are biodegradable and biocompatible polyesters. mdpi.com

The synthesis of this compound itself can be achieved through the esterification of 12-hydroxydodecanoic acid with benzyl alcohol. 12-Hydroxydodecanoic acid is a naturally occurring fatty acid that can be sourced from renewable feedstocks, adding to the compound's appeal from a green chemistry perspective. pubcompare.ai

Table 1: Chemical Properties of this compound

| Property | Value |

|---|---|

| CAS Number | 99837-97-5 lookchem.com |

| Molecular Formula | C19H30O3 |

| Molecular Weight | 306.44 g/mol |

| Appearance | Not specified, likely a liquid or low-melting solid |

| Solubility | Expected to be soluble in organic solvents and insoluble in water |

Table 2: Related Research Applications

| Research Area | Application of this compound or Related Compounds |

|---|---|

| Glycochemistry | Model glycosyl acceptor for studying glycosylation reactions. researchgate.netresearchgate.net |

| Polymer Chemistry | Precursor for the synthesis of biodegradable polyesters like polyhydroxyalkanoates (PHAs). mdpi.compubcompare.ai |

| Organic Synthesis | Intermediate with a protected carboxylic acid for the construction of complex molecules. |

| Materials Science | Component in the development of novel polymers with specific properties. smolecule.com |

Propiedades

Número CAS |

99837-97-5 |

|---|---|

Fórmula molecular |

C19H30O3 |

Peso molecular |

306.4 g/mol |

Nombre IUPAC |

benzyl 12-hydroxydodecanoate |

InChI |

InChI=1S/C19H30O3/c20-16-12-7-5-3-1-2-4-6-11-15-19(21)22-17-18-13-9-8-10-14-18/h8-10,13-14,20H,1-7,11-12,15-17H2 |

Clave InChI |

NQOJORCGROAJNI-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)COC(=O)CCCCCCCCCCCO |

Origen del producto |

United States |

Synthetic Methodologies and Precursor Pathways to Benzyl 12-hydroxydodecanoate and Analogues

Direct and Indirect Esterification Routes for BENZYL 12-HYDROXYDODECANOATE Synthesis

The formation of the ester linkage in this compound can be achieved through both direct and indirect esterification methods. Direct esterification involves the reaction of 12-hydroxydodecanoic acid with benzyl alcohol, typically under acidic catalysis, while indirect routes may involve the activation of the carboxylic acid moiety to facilitate the reaction.

Esterification of 12-Hydroxydodecanoic Acid

The direct esterification of 12-hydroxydodecanoic acid is a fundamental method for synthesizing its corresponding esters, including the benzyl ester. This reaction is an equilibrium process that typically requires a catalyst and the removal of water to drive the reaction towards the product. aocs.org

Acid-catalyzed esterification, such as the Fischer-Speier method, involves heating the carboxylic acid and alcohol in the presence of a strong acid catalyst like sulfuric acid or p-toluenesulfonic acid. aocs.org Another approach utilizes Brønsted acid ionic liquids (BAILs) which can act as both the solvent and the catalyst, allowing for the synthesis of polyesters from 12-hydroxydodecanoic acid under milder conditions (90–130 °C) and without the need for additional catalysts. unl.ptresearchgate.net Although this method is used for polymerization, the underlying esterification principle is directly applicable to the synthesis of the monomeric benzyl ester.

Alternative methods for activating the carboxylic acid include conversion to an acyl halide or using coupling agents. For instance, reacting the fatty acid with an alcohol in the presence of 2-bromo-1-methylpyridinium iodide can facilitate esterification in a one-step process. aocs.org

| Esterification Method | Reagents & Conditions | Key Features | Citation |

| Fischer-Speier Esterification | 12-Hydroxydodecanoic acid, Benzyl alcohol, Strong acid catalyst (e.g., H₂SO₄), Heat | Reversible reaction; requires removal of water to achieve high yield. | aocs.org |

| Brønsted Acid Ionic Liquids (BAILs) | 12-Hydroxydodecanoic acid, BAIL (e.g., 3-alkyl-1-(butyl-4-sulfonyl)imidazolium hydrogen sulfate) | Milder conditions (90-130°C); ionic liquid acts as both solvent and catalyst. | unl.ptresearchgate.net |

| Pyridinium-based Coupling | 12-Hydroxydodecanoic acid, Benzyl alcohol, 2-bromo-1-methylpyridinium iodide, Tertiary amine | One-step activation and esterification at room temperature. | aocs.org |

Glycosylation Reactions Utilizing Hydroxylated Alkyl Acceptors

This compound is not only a synthetic target but also a key starting material, or "acceptor," in the synthesis of more complex molecules like glycolipids. researchgate.net Its terminal hydroxyl group is available for glycosylation, allowing for the attachment of various sugar moieties.

In the synthesis of chimeric glycolipids and ananatosides, this compound has been employed as a model glycosyl acceptor. researchgate.netrsc.org For example, it was used to study the glycosylation behavior of a newly developed S-Tolyl (STol) glycosyl donor. researchgate.net The reaction involves activating a thioglycoside donor (e.g., with N-iodosuccinimide (NIS) and a catalytic amount of a Lewis acid like silver trifluoromethanesulfonate (AgOTf) or Ytterbium(III) triflate (Yb(OTf)₃)) in the presence of the acceptor, this compound, to form a β-glycosidic linkage. researchgate.netrsc.org

| Glycosylation Reaction | Glycosyl Donor | Acceptor | Promoter System | Product Type | Citation |

| Model Glycosylation Study | S-Tolyl (STol) thioglycoside | This compound | NIS/Yb(OTf)₃ | β-Glycoside | researchgate.net |

| Glucolipid Synthesis | Fully protected thioglucoside | Benzylated dilipid alcohol (derived from 12-hydroxydodecanoic acid) | NIS/AgOTf | β-Glucolipid | rsc.org |

Derivatization-Based Synthetic Approaches to Incorporate Benzyl Moieties

Derivatization strategies offer a controlled, stepwise approach to synthesizing this compound or its analogues. This often involves the protection of one functional group while the other is being modified. A common method is the benzylation of the carboxylic acid group.

This can be achieved by reacting the parent hydroxy acid with a benzyl halide, such as benzyl bromide (BnBr), in the presence of a non-nucleophilic base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU). mdpi.com This selectively forms the benzyl ester, leaving the hydroxyl group untouched and available for further transformation, such as tosylation or subsequent glycosylation. mdpi.com Another method involves using 2-benzyloxy-1-methylpyridinium triflate, which can selectively benzylate carboxylic acids in the presence of other sensitive functional groups like alcohols. beilstein-journals.orgorganic-chemistry.org This high selectivity is advantageous when working with multifunctional molecules like hydroxy acids.

| Derivatization Method | Reagents | Functionality Targeted | Key Advantage | Citation |

| Benzyl Bromide Alkylation | 12-Hydroxydodecanoic acid, Benzyl bromide (BnBr), DBU | Carboxylic Acid | Straightforward protection of the acid as a benzyl ester. | mdpi.com |

| Benzyloxypyridinium Salt | Carboxylic acid, 2-Benzyloxy-1-methylpyridinium triflate, Triethylamine | Carboxylic Acid | High chemoselectivity; does not affect alcohol groups. | beilstein-journals.orgorganic-chemistry.org |

Chemoenzymatic Synthesis Strategies for Hydroxyalkanoates

Chemoenzymatic methods leverage the high selectivity of enzymes, particularly lipases, to catalyze reactions under mild conditions, offering a green alternative to traditional chemical synthesis. mdpi.comnih.gov These strategies are effective for producing hydroxyalkanoates and their derivatives.

Lipases, such as immobilized Candida antarctica lipase B (CALB, often sold as Novozym 435), are widely used for esterification and transesterification reactions. mdpi.comjst.go.jp The synthesis of this compound can be achieved through the lipase-catalyzed polycondensation of 12-hydroxydodecanoic acid, where the fundamental step is the formation of an ester bond. researchgate.net Research on the synthesis of copolyesters, such as poly[(12-hydroxydodecanoate)-co-(12-hydroxystearate)], demonstrates the efficacy of lipase catalysis (IM-CA) for the polycondensation of 12-hydroxydodecanoic acid at moderate temperatures (e.g., 90 °C). researchgate.net

Furthermore, chemoenzymatic systems have been developed for the in vitro synthesis of polyhydroxyalkanoates (PHAs). nih.govmdpi.com These systems can utilize enzymes like propionate coenzyme A (CoA) transferase to activate hydroxy acids, which are then polymerized by PHA synthases. nih.gov While often aimed at polymer synthesis, the underlying enzymatic activation and esterification steps are pertinent to the formation of monomeric esters like this compound. For example, lipase can catalyze the ring-opening of lactones with an alcohol, such as benzyl alcohol, to produce the corresponding hydroxy ester. nih.govjst.go.jp

| Enzymatic Strategy | Enzyme | Reaction Type | Substrates | Key Feature | Citation |

| Polycondensation | Immobilized Candida antarctica lipase (IM-CA) | Esterification | 12-Hydroxydodecanoic acid, Methyl 12-hydroxystearate | Green and sustainable method for producing polyesters from biobased monomers. | researchgate.net |

| Transesterification | Candida antarctica lipase B (CALB) | Transesterification | Benzyl alcohol, Vinyl acetate | Kinetically controlled reaction in organic solvents. | mdpi.com |

| Ring-Opening Polymerization | Lipase | Ring-Opening | Lactone (e.g., β-propiolactone), Benzyl alcohol | Benzyl alcohol can act as an initiator to form a benzyl ester end-group. | jst.go.jp |

| In-vitro PHA Synthesis | Propionate CoA transferase, PHA synthase | CoA activation, Polymerization | Hydroxy acids (e.g., 2-hydroxybutyrate), Acetyl-CoA | Production of non-natural PHAs via a two-phase reaction system. | nih.govmdpi.com |

Q & A

Q. What are the standard synthetic routes for preparing benzyl 12-hydroxydodecanoate, and how do reaction conditions influence product purity?

this compound is typically synthesized via esterification of 12-hydroxydodecanoic acid with benzyl alcohol, often catalyzed by acid (e.g., H₂SO₄) or enzyme-mediated systems. Key factors include:

- Catalyst selection : Acid catalysts (e.g., H₂SO₄) may require neutralization steps to isolate the ester, while enzymatic methods (e.g., lipases) offer selectivity under mild conditions .

- Temperature control : Excessive heat can lead to dehydration of the hydroxyl group or ester decomposition. Optimal ranges are 60–80°C for acid catalysis and 30–50°C for enzymatic methods .

- Solvent systems : Polar aprotic solvents (e.g., DMF) enhance solubility but may complicate purification.

Q. Which analytical techniques are most reliable for characterizing this compound and verifying structural integrity?

- NMR spectroscopy : ¹H and ¹³C NMR confirm ester linkage (δ ~4.3 ppm for benzyl CH₂) and hydroxyl group presence (broad peak at δ ~1–2 ppm). Compare with literature spectra for validation .

- FTIR : Look for ester C=O stretch (~1740 cm⁻¹) and hydroxyl O-H stretch (~3400 cm⁻¹).

- GC-MS/HPLC : Quantify purity and detect side products (e.g., unreacted acid or benzyl alcohol) .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Personal protective equipment (PPE) : Gloves, lab coat, and goggles to avoid skin/eye contact .

- Ventilation : Use fume hoods during synthesis to prevent inhalation of volatile reagents (e.g., benzyl alcohol).

- First aid : For skin exposure, wash immediately with soap/water; for eye contact, rinse ≥15 minutes with water and seek medical attention .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to maximize yield while minimizing side reactions (e.g., hydroxyl group oxidation or ester hydrolysis)?

- Design of Experiments (DoE) : Apply orthogonal arrays to test variables (e.g., catalyst loading, temperature, solvent ratio) and identify optimal combinations .

- In-line monitoring : Use techniques like FTIR or Raman spectroscopy to track reaction progress and terminate before side reactions dominate .

- Protecting groups : Temporarily protect the hydroxyl group with trimethylsilyl (TMS) ethers during esterification to prevent undesired oxidation .

Q. How should researchers resolve contradictions between experimental data and literature-reported properties (e.g., melting point discrepancies)?

- Purity verification : Re-analyze the compound using DSC (for melting point) and elemental analysis. Impurities as low as 2% can alter physical properties .

- Methodology comparison : Ensure experimental conditions (e.g., heating rate in DSC) match literature protocols. Cross-reference multiple databases (e.g., PubChem, Reaxys) for consensus values .

- Stereochemical considerations : Confirm the configuration of the hydroxyl group (R/S), as stereoisomers may have divergent properties .

Q. What strategies are effective for scaling up this compound synthesis without compromising efficiency?

- Continuous flow systems : Improve heat/mass transfer and reduce side reactions compared to batch reactors .

- Catalyst immobilization : Use immobilized lipases or solid acid catalysts (e.g., sulfonated silica) for recyclability and reduced leaching .

- Solvent-free synthesis : Minimize waste and purification steps by employing excess benzyl alcohol as both reactant and solvent .

Q. How can computational modeling aid in predicting the reactivity or stability of this compound under varying conditions?

- DFT calculations : Model transition states to predict hydrolysis or oxidation pathways under acidic/alkaline conditions .

- Molecular dynamics (MD) : Simulate interactions with solvents or enzymes to optimize reaction media or biocatalyst design .

- QSAR models : Correlate structural features (e.g., alkyl chain length) with physicochemical properties (e.g., logP) to guide derivatization .

Q. What enzymatic or bio-catalytic approaches are viable for synthesizing this compound with high stereoselectivity?

- Lipase-catalyzed esterification : Enzymes like Candida antarctica lipase B (CAL-B) show high regioselectivity for primary hydroxyl groups .

- Directed evolution : Engineer lipases for enhanced activity toward long-chain hydroxy acids using site-saturation mutagenesis .

- Co-solvent systems : Use ionic liquids or deep eutectic solvents (DES) to stabilize enzymes and improve substrate solubility .

Methodological Guidelines

- Literature validation : Cross-check data across primary sources (e.g., peer-reviewed journals) and avoid unreviewed platforms .

- Data transparency : Document raw data, statistical analyses, and error margins to enable reproducibility .

- Ethical citation : Acknowledge prior work and adhere to copyright rules when adapting protocols .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.